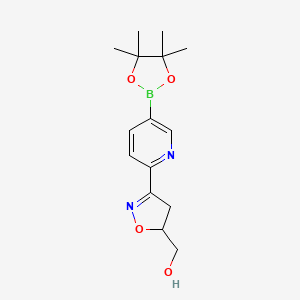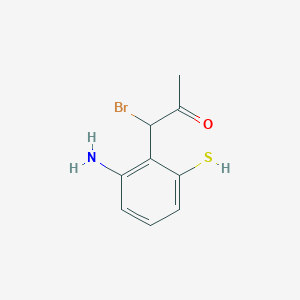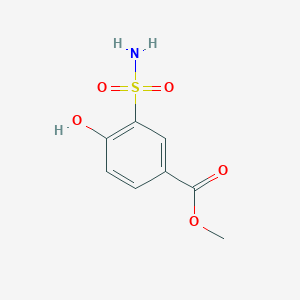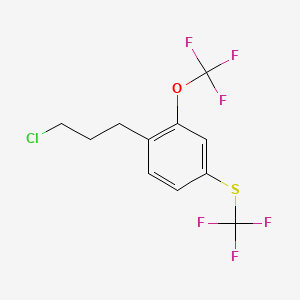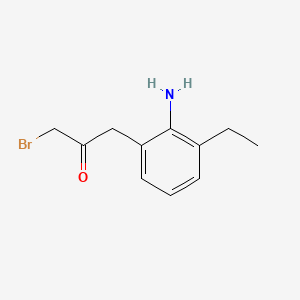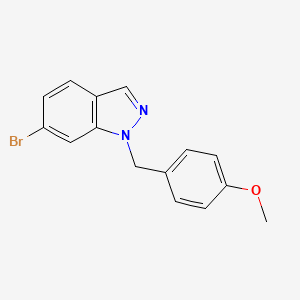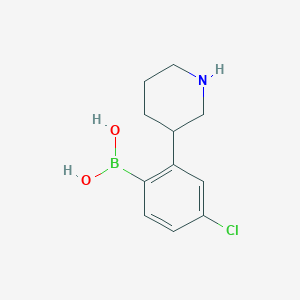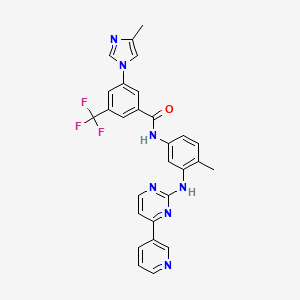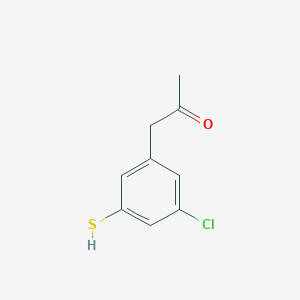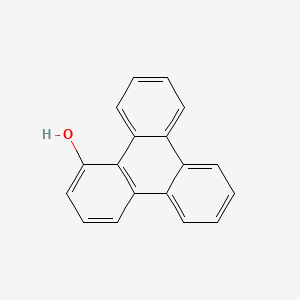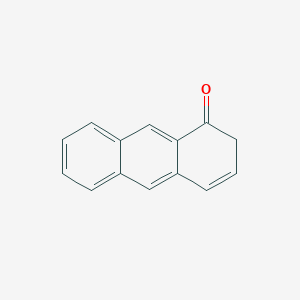
Anthracenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anthracenone, also known as anthracene-9,10-dione, is an aromatic organic compound with the molecular formula C14H8O2. It is a derivative of anthracene, characterized by the presence of two keto groups at the 9 and 10 positions of the central ring. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: Anthracenone can be synthesized through several methods:
Oxidation of Anthracene: This is one of the most common methods, where anthracene is oxidized using oxidizing agents such as chromium (VI) oxide.
Friedel-Crafts Reaction: This involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride to form o-benzoylbenzoic acid, which is then cyclized to this compound.
Diels-Alder Reaction: This method involves the reaction of naphthoquinone with butadiene followed by oxidative dehydrogenation to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the oxidation of anthracene using chromium (VI) oxide due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: Anthracenone undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form anthraquinone derivatives.
Reduction: Reduction of this compound using reagents like sodium borohydride can yield anthracene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted this compound derivatives.
Common Reagents and Conditions:
Oxidation: Chromium (VI) oxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene.
Substitution: Halogenated or nitrated this compound derivatives
科学的研究の応用
Anthracenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and as a photoinitiator in polymer chemistry
作用機序
The mechanism of action of anthracenone, particularly in biological systems, involves its interaction with various molecular targets:
Inhibition of Melanin Production: this compound derivatives inhibit the activity of enzymes such as tyrosinase, which is crucial for melanin synthesis.
Antimicrobial and Anticancer Activity: The exact molecular pathways are still under investigation, but it is believed that this compound derivatives interact with cellular DNA and proteins, leading to cell death in microbial and cancer cells.
類似化合物との比較
- Anthraquinone
- Phenanthrene
- Naphthoquinone
Anthracenone’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications, distinguishing it from its similar counterparts.
特性
CAS番号 |
101843-14-5 |
|---|---|
分子式 |
C14H10O |
分子量 |
194.23 g/mol |
IUPAC名 |
2H-anthracen-1-one |
InChI |
InChI=1S/C14H10O/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-6,8-9H,7H2 |
InChIキー |
MRVNKBNZHOHVER-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=CC3=CC=CC=C3C=C2C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


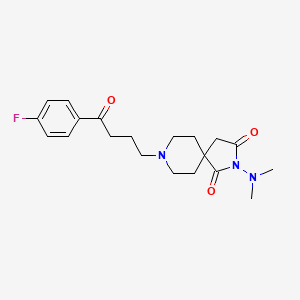
![disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate](/img/structure/B14071424.png)

